4-Hydroxy-3-(2-hydroxy-2-methylpropyl)naphthalene-1,2-dione

Naphthoquinone Physicochemical profiling LogP

4-Hydroxy-3-(2-hydroxy-2-methylpropyl)naphthalene-1,2-dione (CAS 52436-89-2), also cataloged as NSC-102530 and marketed by Sigma-Aldrich as 'Q 3 2-HYDROXY-3-(2-HYDROXY-2-METHYLPROPYL)-1,4-NAPHTHOQUINONE' , is a synthetic naphthoquinone derivative with the molecular formula C14H14O4. Its structure is characterized by a 2-hydroxy-2-methylpropyl side chain at the 3-position of the 1,4-naphthoquinone core, which distinguishes it from related natural and synthetic analogs such as lapachol and desoxylapachol.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 52436-89-2
Cat. No. B11866799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-(2-hydroxy-2-methylpropyl)naphthalene-1,2-dione
CAS52436-89-2
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC(C)(CC1=C(C2=CC=CC=C2C(=O)C1=O)O)O
InChIInChI=1S/C14H14O4/c1-14(2,18)7-10-11(15)8-5-3-4-6-9(8)12(16)13(10)17/h3-6,15,18H,7H2,1-2H3
InChIKeyKHMYOHWIYATDCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-(2-hydroxy-2-methylpropyl)naphthalene-1,2-dione (CAS 52436-89-2): A Distinctive Naphthoquinone Scaffold for Research Procurement


4-Hydroxy-3-(2-hydroxy-2-methylpropyl)naphthalene-1,2-dione (CAS 52436-89-2), also cataloged as NSC-102530 and marketed by Sigma-Aldrich as 'Q 3 2-HYDROXY-3-(2-HYDROXY-2-METHYLPROPYL)-1,4-NAPHTHOQUINONE' [1], is a synthetic naphthoquinone derivative with the molecular formula C14H14O4 . Its structure is characterized by a 2-hydroxy-2-methylpropyl side chain at the 3-position of the 1,4-naphthoquinone core, which distinguishes it from related natural and synthetic analogs such as lapachol and desoxylapachol . The compound was originally prepared and characterized through the classic Hooker oxidative degradation studies of 2-hydroxy-1,4-naphthoquinone derivatives, which demonstrated its formation via successive permanganate oxidations . This unique substitution pattern, featuring a tertiary alcohol group, imparts distinct physicochemical properties including a LogP of approximately 2.04 .

Why Generic 1,4-Naphthoquinone Substitution Cannot Replace CAS 52436-89-2 in Targeted Research


Generic substitution within the 1,4-naphthoquinone class is scientifically unsound due to critical structure-activity divergences driven by the 2-hydroxy-2-methylpropyl side chain. While the class broadly shares the naphthalene-1,4-dione core, the specific tertiary alcohol-bearing alkyl substituent on CAS 52436-89-2 imparts unique LogP (2.04) and hydrogen-bonding donor/acceptor profiles that cannot be replicated by analogs such as desoxylapachol (C15H14O2, lacking the hydroxyl groups) or simple alkyl-substituted naphthoquinones . The original Hooker oxidation studies demonstrate that this specific substitution pattern governs both the compound's reactivity and its potential biological interactions . The compound’s inclusion in the NIH/NCI screening collection under NSC-102530 and its dedicated Sigma-Aldrich AldrichCPR catalog entry as 'Q 3' further substantiate its status as a distinct chemical entity with specific procurement requirements, not a fungible commodity .

Quantitative Evidence Guide: Differentiating CAS 52436-89-2 from Closest Naphthoquinone Analogs


Unique 2-Hydroxy-2-Methylpropyl Substituent Confers Distinct Physicochemical Properties vs. Desoxylapachol

CAS 52436-89-2 (C14H14O4, MW 246.26) is a hydroxylated naphthoquinone derivative featuring both a tertiary alcohol and a phenolic hydroxyl group, delivering a measurable LogP of 2.04 and polar surface area (PSA) of 74.6 Ų . In contrast, desoxylapachol (C15H14O2, MW 226.27) lacks both hydroxyl groups, resulting in a more lipophilic scaffold with reduced hydrogen-bonding capacity . This structural differentiation translates into predictably different solubility, membrane permeability, and target engagement characteristics, making the compounds non-interchangeable in any experimental system.

Naphthoquinone Physicochemical profiling LogP

Hooker Oxidative Degradation Provenance Ensures Defined Synthetic Origin vs. Naturally Sourced Analogs

CAS 52436-89-2 was explicitly synthesized and characterized through the Hooker oxidative degradation pathway, a well-defined classic methodology that converts 2-hydroxy-3-substituted-1,4-naphthoquinones into their oxidized derivatives via alkaline potassium permanganate treatment . This synthetic route provides a reproducible, documented origin distinct from natural product-derived analogs like desoxylapachol (isolated from New Zealand brown alga Landsburgia quercifolia) . The Hooker protocol ensures batch-to-batch consistency in the specific 1,4-naphthoquinone oxidation state and substitution pattern, a critical factor for reproducible experimental outcomes.

Synthetic chemistry Naphthoquinone oxidation Hooker reaction

Commercially Available AldrichCPR Catalog Compound with Defined Research-Grade Purity Specifications

CAS 52436-89-2 is listed as a Sigma-Aldrich AldrichCPR product, indicating it is a dedicated research chemical with defined quality control parameters [1]. A domestic supplier offers the compound at ≥95% HPLC purity with specified storage conditions (-20°C, dry, light-protected, sealed, 2-year shelf life) . This commercial availability with documented purity provides a significant advantage for procurement versus analogs requiring custom synthesis. Under GHS classification, the compound is categorized as Acute Toxicity Category 4 (oral; H302: harmful if swallowed) and Acute Aquatic Toxicity Category 1 (H400: very toxic to aquatic life), requiring specific handling protocols during research use .

Chemical procurement AldrichCPR Research-grade purity

Recommended Application Scenarios for 4-Hydroxy-3-(2-hydroxy-2-methylpropyl)naphthalene-1,2-dione (CAS 52436-89-2) Research Use


Structure-Activity Relationship (SAR) Studies of Hydroxylated Naphthoquinones in Anticancer Screening Programs

Given its inclusion in the NCI/DTP screening collection as NSC-102530 and its distinctive hydroxylated side-chain structure, CAS 52436-89-2 is well-suited as a comparator compound in SAR campaigns exploring the role of side-chain hydroxylation on naphthoquinone cytotoxicity. Researchers can benchmark its activity profile against desoxylapachol (IC50 = 0.6 µg/mL against P-388 leukemia cells) to isolate the contribution of the tertiary alcohol and phenolic hydroxyl groups to anticancer potency. The compound's defined LogP of 2.04 and PSA of 74.6 Ų allow for correlation of physicochemical parameters with biological readouts.

Oxidative Mechanism Studies Leveraging Defined Hooker Degradation Chemistry

For laboratories investigating naphthoquinone redox chemistry or developing oxidative degradation analytical methods, CAS 52436-89-2 serves as a structurally authenticated reference standard. Its preparation via the Hooker permanganate oxidation pathway is historically documented with full experimental detail , enabling researchers to reproduce the synthesis or use the compound as a known product in oxidation mechanism studies. This defined provenance is particularly valuable for studies requiring rigorous chemical authentication.

Antimalarial Drug Discovery Targeting Plasmodium Transmission Blockade

Patent literature (US-8461348-B2) describes heterocyclic naphthoquinone derivatives structurally related to CAS 52436-89-2 for blocking Plasmodium parasite transmission, specifically targeting liver-stage, asexual-stage, and gametocyte forms [1]. The compound's hydroxylated 1,4-naphthoquinone scaffold, with its redox-active quinone core, makes it a relevant chemical starting point or comparator for antimalarial screening cascades focused on transmission-blocking activity, particularly where the tertiary alcohol side chain may influence target selectivity.

Physicochemical Profiling and Formulation Development for Hydroxylated Quinones

CAS 52436-89-2's well-characterized physicochemical parameters—including LogP (2.04), PSA (74.6 Ų), hydrogen bond donor count (2), and hydrogen bond acceptor count (4) —make it a suitable model compound for developing formulation strategies for moderately lipophilic hydroxylated quinones. Its GHS classification (Acute Toxicity Category 4 oral; Aquatic Toxicity Category 1) also provides defined safety parameters for handling protocol development in laboratory settings where naphthoquinone toxicity must be managed.

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